2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide

Description

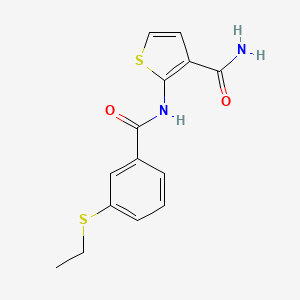

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a benzamido group substituted with an ethylthio (-S-CH₂CH₃) moiety at the 3-position of the benzene ring and a carboxamide (-CONH₂) group at the 3-position of the thiophene core. The ethylthio group introduces hydrophobicity and electron-donating effects, which may influence solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name |

2-[(3-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-2-19-10-5-3-4-9(8-10)13(18)16-14-11(12(15)17)6-7-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUTXJMWWQSTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of 3-(ethylthio)benzoic acid with thiophene-3-carboxamide under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is carried out under basic conditions and generates thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

2-(3-(Ethylthio)benzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , an ethylthio group , and a benzamide moiety , which are essential for its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Thiophene Ring | Five-membered aromatic structure containing sulfur |

| Ethylthio Group | Enhances binding affinity and solubility |

| Benzamide Moiety | Facilitates interaction with enzymes and receptors |

The mechanism of action of this compound involves its interaction with specific molecular targets. The ethylthio and benzamido groups may facilitate binding to enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity.

Target Interactions

Research indicates that thiophene derivatives often act as inhibitors of various enzymes, including:

- IKK-2 : Involved in inflammatory responses and cancer progression.

- Adenosine receptors : Compounds similar to this one have shown potential as antagonists at A1 and A2a receptors, which are crucial in various physiological processes .

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. These compounds have demonstrated effectiveness against both bacterial and fungal strains, suggesting their potential use in treating infections .

Anticancer Properties

Thiophene derivatives have been explored for their anticancer activities. The unique structural features of this compound may confer distinct pharmacological properties that could be leveraged in cancer therapy. For instance, some studies have reported that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

- Anticancer Efficacy : A study investigating the effects of thiophene carboxamide derivatives on cancer cell lines reported significant cytotoxic effects at low micromolar concentrations. The mechanism was attributed to apoptosis induction through the activation of caspases .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced edema and pain scores, indicating potential as anti-inflammatory agents .

Q & A

Q. What are the recommended synthetic strategies for 2-(3-(ethylthio)benzamido)thiophene-3-carboxamide and its analogs?

The synthesis of thiophene-carboxamide derivatives typically involves multi-step reactions. For example, similar compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) are synthesized via cyclocondensation of ketones (e.g., 4-phenylcyclohexanone) with cyanoacetamide and elemental sulfur in DMF, followed by purification via methanol recrystallization . Amidation reactions using succinic anhydride in dry dichloromethane, coupled with Boc protection/deprotection strategies, are also common for introducing carboxamide groups . For the ethylthio moiety, nucleophilic substitution or thiol-ene reactions may be employed. Post-synthesis purification often utilizes reverse-phase HPLC with gradients of MeCN:H₂O to isolate high-purity products .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation relies on:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR (¹H and ¹³C) to resolve electronic environments, such as thiophene ring protons (δ 6.5–7.5 ppm) and ethylthio group signals (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .

- LC-MS/HRMS for molecular weight validation and purity assessment (>95% by HPLC) .

- Melting point analysis to verify crystallinity and consistency with literature (e.g., 195–208°C for related derivatives) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For instance, reaction path searches using software like Gaussian or ORCA help identify energetically favorable routes for amidation or sulfur-based substitutions . Molecular docking studies may also elucidate the role of the ethylthio group in modulating electronic properties (e.g., steric bulk, electron-donating effects) and binding affinity to biological targets .

Q. How should researchers address contradictions in reported bioactivity data for thiophene-carboxamide derivatives?

Discrepancies in bioactivity (e.g., antibacterial potency) may arise from:

- Assay variability : Differences in bacterial strains, inoculum size, or incubation conditions. Standardize protocols using CLSI guidelines .

- Structural modifications : Minor changes (e.g., ester vs. carboxamide termini) drastically alter solubility and membrane permeability. Compare logP values and perform structure-activity relationship (SAR) studies .

- Metabolic stability : Use hepatic microsome assays to assess compound degradation rates, which may explain in vitro vs. in vivo efficacy gaps .

Q. What is the mechanistic role of the ethylthio group in biological interactions?

The ethylthio (-SCH₂CH₃) group contributes to:

- Lipophilicity : Enhances membrane penetration, as evidenced by increased logP values compared to hydroxyl or methoxy analogs .

- Electron donation : The sulfur atom stabilizes charge transfer in enzyme-substrate complexes, potentially inhibiting targets like bacterial dihydrofolate reductase (DHFR) .

- Steric effects : Bulkier substituents may hinder binding in narrow active sites. Test analogs with methylthio or propylthio groups to evaluate tolerance .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

- Kinase profiling : Screen against a panel of 50–100 kinases (e.g., EGFR, CDK2) using competitive binding assays with ATP-biotin conjugates .

- Crystallography : Co-crystallize the compound with a target kinase (e.g., PDB deposition) to identify binding motifs and guide SAR .

- Cellular assays : Measure inhibition of kinase-driven pathways (e.g., ERK phosphorylation in cancer cell lines) via Western blot or ELISA .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis of this compound?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in thiophene ring formation .

- Flow chemistry : Enables continuous production with real-time monitoring, minimizing side reactions .

- Catalytic optimization : Use Pd/C or Ni catalysts for efficient cross-coupling reactions involving sulfur moieties .

Q. How should stability studies be conducted for long-term storage?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS .

- Lyophilization : Improve shelf life by storing as a lyophilized powder under inert gas (argon) at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.